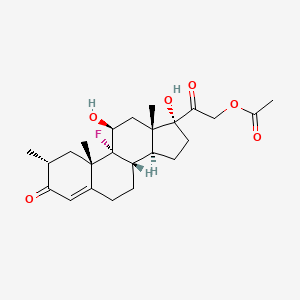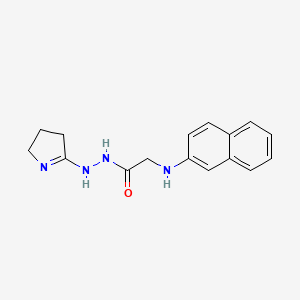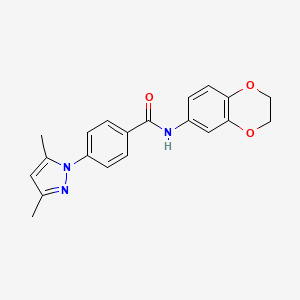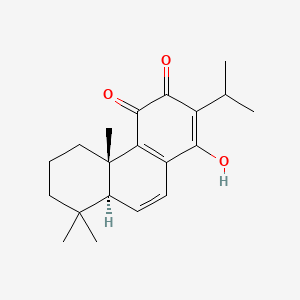
9-Fluoro-17-hydroxy-2alpha-methylcorticosterone 21-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-fluoro-11beta,17,21-trihydroxy-2alpha-methylpregn-4-ene-3,20-dione 21-acetate is a steroid ester that is pregn-4-en-21-yl acetate substituted by a fluoro group at position 9, hydroxy groups at positions 11 and 17 and oxo groups at positions 3 and 20 respectively. It is a fluorinated steroid, a steroid ester, an acetate ester, an 11beta-hydroxy steroid, a 17alpha-hydroxy steroid, a 3-oxo-Delta(4) steroid, a 20-oxo steroid and a tertiary alpha-hydroxy ketone. It derives from a hydride of a pregnane.
Aplicaciones Científicas De Investigación
Bioconversion and Steroid Modification
Research has shown that certain filamentous fungi can catalyze the 11β-hydroxylation of related steroid compounds, leading to the formation of modified corticosteroids. This process was demonstrated with 6α-fluoro-16α-methyl-deoxycorticosterone 21-acetate (FM-DCA), a compound structurally similar to 9-Fluoro-17-hydroxy-2alpha-methylcorticosterone 21-acetate. The study by Kollerov et al. (2015) found that specific fungi strains could efficiently convert FM-DCA into bioactive steroids.
Pharmacological Profiles of Related Steroids
Research into structurally similar steroids has shown varied pharmacological effects. For instance, studies on dissociated glucocorticoids (dGCs), which lack the 17α-hydroxyl group characteristic of dexamethasone, have provided insights into how specific structural alterations can influence steroid receptor interactions and downstream effects. Dezitter et al. (2014) explored this in their work, indicating the potential for designing glucocorticoids with improved therapeutic ratios by manipulating their structure (Dezitter et al., 2014).
Corticosteroid Receptor Affinity
The affinity of steroids for corticosteroid receptors is a crucial aspect of their pharmacological profile. Studies have evaluated the receptor affinity of various modified steroids, including 9α-fluoro derivatives. These studies, like the one conducted by Ko et al. (2000), have revealed that certain modifications can retain topical anti-inflammatory activity without significant adverse systemic effects, supporting the concept of 'antedrugs' in steroid chemistry.
Enzymatic Activity in Steroidogenesis
The role of enzymes like 21-hydroxylase in steroidogenesis, which are relevant to understanding the pharmacodynamics of related steroids, has been studied extensively. For example, research by Beyenburg et al. (2001) indicates the presence of 21-hydroxylase mRNA in human hippocampus, suggesting enzymatic capabilities for steroid conversion in this brain region.
Propiedades
Número CAS |
1524-87-4 |
|---|---|
Nombre del producto |
9-Fluoro-17-hydroxy-2alpha-methylcorticosterone 21-acetate |
Fórmula molecular |
C24H33FO6 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
[2-[(2R,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-2,10,13-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H33FO6/c1-13-10-21(3)15(9-18(13)27)5-6-17-16-7-8-23(30,20(29)12-31-14(2)26)22(16,4)11-19(28)24(17,21)25/h9,13,16-17,19,28,30H,5-8,10-12H2,1-4H3/t13-,16+,17+,19+,21+,22+,23+,24+/m1/s1 |
Clave InChI |
OGDQCSZNJSAJKD-IJUIUGIXSA-N |
SMILES isomérico |
C[C@@H]1C[C@]2(C(=CC1=O)CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)C)O)C)O)F)C |
SMILES |
CC1CC2(C(=CC1=O)CCC3C2(C(CC4(C3CCC4(C(=O)COC(=O)C)O)C)O)F)C |
SMILES canónico |
CC1CC2(C(=CC1=O)CCC3C2(C(CC4(C3CCC4(C(=O)COC(=O)C)O)C)O)F)C |
Otros números CAS |
1524-87-4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(Hydroxymethyl)-4-methoxy-13-methyl-5,7,8,9,10,11,11a,12-octahydro-8,11-epiminoazepino[1,2-b]isoquinoline-10-carboxylic acid](/img/structure/B1221972.png)
![1-[1-[(2-Chloro-6-fluorophenyl)methyl]-2-oxo-3-pyridinyl]-3-(phenylmethyl)urea](/img/structure/B1221976.png)
![4-[7-(3-Methylphenyl)-5-phenyl-4-pyrrolo[2,3-d]pyrimidinyl]morpholine](/img/structure/B1221977.png)
![4-[[(4-Tert-butylphenyl)-oxomethyl]amino]-3-methyl-2-sulfanylidene-5-thiazolecarboxylic acid ethyl ester](/img/structure/B1221978.png)
![2-[[4-(4-Chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1221979.png)
![N-[2-(1-naphthalenyl)-1,3-benzoxazol-5-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B1221981.png)


![1-[[4-[[[(4-Chloro-3-fluoroanilino)-sulfanylidenemethyl]amino]methyl]phenyl]methyl]-3-(4-chloro-3-fluorophenyl)thiourea](/img/structure/B1221984.png)
![N-[3-[(2-phenyl-4-quinazolinyl)amino]phenyl]acetamide](/img/structure/B1221986.png)


